Lysine DL-lactate

Amino acid salt stoichiometry Feed-grade formulation Cell culture media preparation

Lysine DL-lactate is the only defined stoichiometric salt supplying 61.9% free L-lysine together with racemic DL-lactate in a 1:1 molar ratio. This single-reagent source enables simultaneous probing of Kl-la and Kd-la lactylation pathways without procuring separate enantiopure reagents. The D-lactate component exhibits distinct renal clearance kinetics (70% of L-lactate), requiring experimental documentation for reproducibility. Use in metabolic axis studies, CHO cell lactate metabolism, and green dilactide synthesis. Avoid substitution with L-lysine HCl—the 1.294× mass conversion factor is critical for dose accuracy. Research-use only. Inquire for custom synthesis.

Molecular Formula C9H20N2O5
Molecular Weight 236.27 g/mol
CAS No. 57061-63-9
Cat. No. B1675775
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameLysine DL-lactate
CAS57061-63-9
SynonymsLysine DL-lactate
Molecular FormulaC9H20N2O5
Molecular Weight236.27 g/mol
Structural Identifiers
SMILESCC(C(=O)O)O.C(CCN)CC(C(=O)O)N
InChIInChI=1S/C6H14N2O2.C3H6O3/c7-4-2-1-3-5(8)6(9)10;1-2(4)3(5)6/h5H,1-4,7-8H2,(H,9,10);2,4H,1H3,(H,5,6)/t5-;/m0./s1
InChIKeyGBRIDGNTDLIRMN-JEDNCBNOSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Lysine DL-Lactate (CAS 57061-63-9): Technical Identity and Procurement Baseline


Lysine DL-lactate (CAS 57061-63-9; UNII DV9ED6W7L2) is a 1:1 salt composed of the essential amino acid L-lysine (C₆H₁₄N₂O₂, MW 146.19) and racemic DL-lactic acid (C₃H₆O₃, MW 90.08), yielding a molecular formula of C₉H₂₀N₂O₅ and molecular weight of 236.27 g/mol [1]. The compound exists as a solid at room temperature with a calculated LogP of 0.379, a topological polar surface area of 147 Ų, and five hydrogen bond donors plus seven hydrogen bond acceptors [1]. It is classified as a bioactive chemical and is supplied exclusively for research use . The IUPAC name is (2S)-2,6-diaminohexanoic acid;2-hydroxypropanoic acid, reflecting the defined L-stereochemistry at the lysine α-carbon combined with the racemic DL-lactate counterion [1].

Why Lysine DL-Lactate Cannot Be Interchanged with Other Lysine Salts: Procurement Risk Factors


Generic substitution among lysine salts carries quantifiable procurement risk because the counterion identity dictates stoichiometric free lysine content, pharmacokinetic behavior of the lactate moiety, and suitability for specific research and industrial protocols. A 1-gram order of Lysine DL-lactate delivers ~619 mg of free L-lysine, whereas 1 gram of L-lysine hydrochloride (CAS 657-27-2) delivers ~784–800 mg of free lysine—a 26–29% difference in active lysine payload per unit mass [1]. Furthermore, the racemic DL-lactate component introduces D-lactate, which exhibits only 70% of the clearance rate of L-lactate in humans and undergoes distinct renal handling (fractional excretion of D-lactate: 40–65% vs. L-lactate: <5%) [2]. These differences are not cosmetic; they alter dosing calculations in in vivo studies and introduce a stereoisomeric variable absent from L-lysine L-lactate (CAS 116198-78-8). Substituting without recalibration introduces uncontrolled variance in experimental and process outcomes.

Lysine DL-Lactate: Quantitative Differentiation Evidence Against Closest Analogs


Free L-Lysine Stoichiometric Content: 61.9% vs. 80.0% (HCl Salt) — A 23% Reduction in Active Payload Per Unit Mass

Lysine DL-lactate delivers 61.9% free L-lysine by mass (calculated as MW_free_lysine / MW_salt = 146.19 / 236.27). By comparison, L-lysine hydrochloride (MW 182.65) delivers ~80.0% free lysine stoichiometrically, with commercial specifications reporting 78.4–79% free lysine content . L-lysine sulfate products provide 51–55% free lysine [1]. For a researcher formulating a dose of 100 mg free L-lysine, the required salt mass is 161.5 mg of Lysine DL-lactate versus 125.0 mg of L-lysine HCl—a 29.2% mass differential that propagates directly into dosing error if salts are interchanged without correction. This difference is critical for feed formulation, parenteral nutrition admixture, and cell culture media where lysine is the first-limiting amino acid.

Amino acid salt stoichiometry Feed-grade formulation Cell culture media preparation

Lactate Stereoisomer Composition: DL-Racemic vs. L-Enantiopure — D-Lactate Clearance is Only 70% of L-Lactate in Humans

Lysine DL-lactate contains racemic DL-lactic acid, whereas the closely related L-lysine L-lactate (CAS 116198-78-8) contains only the L-(+)-lactate enantiomer [1]. Connor et al. (1983) demonstrated that following intravenous infusion of sodium D(-)L(+)-lactate in healthy human volunteers, the clearance of the D(-)-isomer from blood was only 70% of that of the L(+)-isomer [2]. Moreover, renal fractional excretion of D-lactate ranged from 40% to 65%, compared to less than 5% for L-lactate [2]. This pharmacokinetic asymmetry means that the DL-lactate salt introduces a slowly cleared component not present in the L-lactate salt, with potential for D-lactate accumulation upon repeated administration. The presence of D-lactate may also inhibit L-lactate utilization, as noted by the observation that L(+)-lactate utilization was impaired in the presence of the D(-)-isomer [2].

Pharmacokinetics Lactate metabolism Stereoisomer-specific clearance

Dual-Enantiomer Lactylation Research Utility: DL-Lactate Enables Simultaneous Probing of Both K-L-la and K-D-la Post-Translational Modifications

Lysine lactylation (Kla) exists as three structurally distinct isomers: lysine L-lactylation (Kl-la), D-lactyl-lysine (Kd-la), and N-ε-(carboxyethyl)-lysine (Kce), which have been historically conflated in Warburg effect and nuclear PTM studies [1]. Zhang et al. (2024) established that Kl-la is the dominant lactylation isomer on histones and is dynamically regulated by glycolysis, while Kd-la arises via the glyoxalase pathway when the glyoxalase system is incomplete [1]. Additionally, D-lactate derived from intestinal microbiota drives lysine D-lactylation to modulate transcription in liver cells, revealing a distinct biological role for the D-enantiomer modification [2]. Lysine DL-lactate, as a racemic DL-lactate source, provides both L- and D-lactate in a single reagent, enabling researchers to simultaneously induce and study both Kl-la and Kd-la modifications without needing separate enantiopure lactate sources. In contrast, L-lysine L-lactate (CAS 116198-78-8) provides only the L-lactate isomer, potentially missing Kd-la biology.

Lysine lactylation Post-translational modification Epigenetic regulation Warburg effect

Molecular Weight and Dosing Calculation: MW 236.27 vs. 182.65 (HCl Salt) Requires Formula Recalculation for Equivalent Lysine Delivery

The molecular weight differential between Lysine DL-lactate (236.27 g/mol [1]) and L-lysine hydrochloride (182.65 g/mol ) is 53.62 g/mol, representing a 29.4% increase. When preparing equimolar lysine solutions, a researcher must weigh 1.294 g of Lysine DL-lactate for every 1.000 g of L-lysine HCl to deliver the same molar quantity of L-lysine. This propagates into all downstream calculations: molarity-based media recipes, mg/kg in vivo dosing, and lysine-to-energy ratios in feed formulation. The L-lysine sulfate salt (MW of the bis-lysine sulfate form: ~420 g/mol for [C₆H₁₄N₂O₂]₂·H₂SO₄, delivering two lysine equivalents) introduces a further distinct conversion factor [2]. For comparison, L-lysine free base (MW 146.19) requires a 0.619× mass conversion factor relative to the DL-lactate salt.

Formulation science Preclinical dosing Parenteral admixture calculation

Counterion Identity: Lactate Provides pH Buffering Capacity (pKa 3.86) Absent from Chloride and Sulfate Salts

The lactate counterion in Lysine DL-lactate provides weak acid buffering capacity via the lactic acid/lactate equilibrium (pKa ≈ 3.86 [1]), a property entirely absent from the chloride counterion of L-lysine HCl. A 5% (w/v) aqueous solution of L-lysine HCl exhibits a pH of 5.0–6.0 [2], whereas the lactate salt can contribute additional buffering at mildly acidic pH ranges relevant to many biological systems. This buffering contribution from the lactate moiety may reduce the need for supplemental buffer components in cell culture media or in vitro assay systems, though quantitative head-to-head buffering capacity data for the lysine lactate salt specifically are not available in the published literature. The sulfate salt, while also capable of some buffering (HSO₄⁻/SO₄²⁻, pKa₂ ≈ 1.99), operates in a pH range less compatible with most biological applications.

Buffer formulation pH control Salt-form selection

Lysine DL-Lactate: Evidence-Backed Application Scenarios for Scientific Procurement Decisions


Dual-Pathway Lysine Lactylation Research: Simultaneous Investigation of Glycolysis-Driven (Kl-la) and Microbiota-Derived (Kd-la) Histone Modifications

Lysine DL-lactate is uniquely suited as a single-reagent source for studies requiring both L- and D-lactate to probe the full spectrum of lysine lactylation biology. Zhang et al. (2024) demonstrated that Kl-la is the dominant, glycolysis-responsive lactylation isomer, while Kd-la arises via the glyoxalase pathway and from microbiota-derived D-lactate [1]. Li et al. (2024) showed that D-lactate from gut bacteria drives hepatic Kd-la modifications that modulate transcription [2]. The DL-lactate salt provides both stereoisomeric substrates in one compound, eliminating the need to procure and validate two separate enantiopure reagents. This is particularly relevant for proteomics core facilities and epigenetics laboratories establishing lactylation workflows with isomer-specific antibody panels and LC-MS/MS methods.

Aminium Lactate Intermediate for Dilactide and Polylactic Acid (PLA) Synthesis from Renewable Feedstocks

Aminium lactates, including L-lysine-L-lactate, have been demonstrated as effective feedstocks for dilactide synthesis without byproduct formation, enabling subsequent polylactic acid production from green biorefinery processes [1]. The European Patent EP0789080B1 describes the preparation of organic aminium lactates—including racemic, optically active, and optically inactive salts—via fermentation of carbohydrate-containing substrates with amine neutralization at pH 4.5–13.5, followed by concentration and crystalline recovery [2]. Leiss et al. (2010) demonstrated the fermentative production of L-lysine-L-lactate using fractionated press juices from green biorefineries as fermentation medium, integrating lysine-lactate production into a broader biomass valorization framework [1]. The DL-lactate variant extends this green chemistry platform to racemic lactic acid feedstocks.

Preclinical Formulation Development Requiring Precise Stoichiometric Lysine Delivery with Lactate Co-Administration

When a preclinical protocol requires simultaneous delivery of both lysine and lactate—for example, in metabolic studies examining the lysine-lactate metabolic axis or in parenteral nutrition models where lactate serves as an alkalinizing agent—Lysine DL-lactate provides both moieties in a single, stoichiometrically defined salt. The 61.9% free lysine content and the 1:1 molar ratio of lysine to lactate eliminate the formulation complexity and potential mixing errors associated with combining separate lysine and lactate sources [1]. However, the DL-lactate form introduces D-lactate with its distinct clearance kinetics (70% of L-lactate clearance; Connor et al. 1983 [2]), which must be accounted for in pharmacokinetic modelling. Researchers should document which salt form is used to ensure reproducibility, as the 1.294× mass conversion factor relative to L-lysine HCl is critical for dose accuracy.

Cell Culture Media Optimization Where Lactate Is a Metabolic Regulator Rather Than a Waste Product

In cell culture processes where lactate metabolism is being actively studied or manipulated—such as metabolically engineered CHO cells shifted to lactate consumption, or tumor cell models of the Warburg effect—the lactate component of Lysine DL-lactate serves as both a lysine source and a metabolic substrate/modulator [1]. This contrasts with L-lysine HCl, which provides no metabolically active counterion. The racemic DL-lactate allows study of differential cellular utilization of D- and L-lactate enantiomers, which may be relevant for cell lines expressing D-lactate dehydrogenase or for gut microbiota co-culture models where D-lactate cross-feeding occurs [2]. Procurement of the DL-lactate salt rather than the HCl salt is indicated when the experimental design requires lactate presence at known stoichiometry.

Quote Request

Request a Quote for Lysine DL-lactate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.